3-Hydroxy-2,5-dimethylhexanoic acid is a hydroxycarboxylic acid characterized by the presence of a hydroxyl group at the third carbon and two methyl groups at the second and fifth carbons of a hexanoic acid chain. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural properties and biological activity.
3-Hydroxy-2,5-dimethylhexanoic acid can be synthesized through various synthetic routes, including polyketide synthase methods and traditional organic synthesis techniques. It is also found in certain natural products, which may contribute to its bioactivity.
This compound falls under the category of hydroxy acids, specifically classified as a branched-chain hydroxycarboxylic acid. Its structure allows it to participate in various chemical reactions typical of carboxylic acids and alcohols.
The synthesis of 3-hydroxy-2,5-dimethylhexanoic acid can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, such as temperature and reagent concentrations, to optimize yields and selectivity. Techniques like liquid chromatography-mass spectrometry are employed to analyze the products formed during synthesis .
3-Hydroxy-2,5-dimethylhexanoic acid has a molecular formula of and a molecular weight of approximately 160.21 g/mol. The structural representation includes:
The compound's structural formula can be represented as follows:
This structure contributes to its unique physical and chemical properties.
3-Hydroxy-2,5-dimethylhexanoic acid can participate in various chemical reactions typical for hydroxy acids:
These reactions often require specific conditions such as catalysts (e.g., sulfuric acid for esterification) and controlled temperatures to ensure high yields and selectivity towards desired products.
3-Hydroxy-2,5-dimethylhexanoic acid has potential applications in:
3-Hydroxy-2,5-dimethylhexanoic acid (CAS 847997-41-5) is biosynthesized primarily through the action of modular type I polyketide synthases (PKSs). These enzymatic assembly lines iteratively condense acyl-CoA precursors into complex polyketide backbones. The compound arises from a truncated PKS pathway involving a loading module that selects a starter unit (e.g., isobutyryl-CoA or propionyl-CoA), followed by a single extension module incorporating a methylmalonyl-CoA extender unit, and terminated by a thioesterase domain that releases the linear hydroxy acid [2] [6].
The engineered lipomycin PKS (LipPKS) fused to the erythromycin PKS thioesterase (EryTE) exemplifies this route. The loading domain of LipPKS exhibits broad substrate promiscuity, accepting isobutyryl-CoA, 2-methylbutyryl-CoA, isovaleryl-CoA, or propionyl-CoA. Subsequent chain extension occurs via Module 1, which minimally contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. A ketoreductase (KR) domain reduces the β-keto group to a hydroxyl moiety, establishing the 3-hydroxy functionality. Finally, EryTE catalyzes hydrolysis, releasing 3-hydroxy-2,5-dimethylhexanoic acid instead of the native macrolactone [6]. Heterologous expression in hosts like Corynebacterium glutamicum, Escherichia coli, and Pseudomonas putida confirms this pathway’s functionality. Codon optimization of PKS genes significantly enhances protein expression (>50-fold) and product titers by aligning codon usage with host-specific preferences (e.g., increasing GC-content for Streptomyces PKSs expressed in high-GC hosts) [6].
Table 1: PKS Domains Catalyzing 3-Hydroxy-2,5-dimethylhexanoic Acid Biosynthesis
PKS Component | Function | Engineering Modification |
---|---|---|
Loading Domain (LipPKS) | Selects starter unit (e.g., isobutyryl-CoA) | Native promiscuity enables diverse starter incorporation |
Module 1 (KS-AT-ACP-KR) | Extends chain with methylmalonyl-CoA; reduces β-keto group to 3-hydroxy | Truncated after ACP; KR determines stereochemistry |
Thioesterase (EryTE) | Hydrolyzes ACP-bound thioester to release linear acid | Fused via ACP-TE linker from erythromycin PKS |
Acyltransferase (AT) domains within PKS modules are gatekeepers of extender unit selection, critically influencing the structure of 3-hydroxy-2,5-dimethylhexanoic acid. These domains operate via a ping-pong bi-bi mechanism: first forming an acyl-enzyme intermediate with methylmalonyl-CoA (or alternative extender), then transferring the acyl group to the phosphopantetheine arm of the cognate ACP [4]. Kinetic analyses of DEBS AT3 (a model AT domain) reveal stringent discrimination: the kcat/Km for methylmalonyl-CoA transacylation is ~30-fold higher than for malonyl-CoA. This specificity arises primarily during the first half-reaction (acyl-enzyme formation), while the second half-reaction shows pronounced specificity for the cognate ACP (kcat/Km 25-fold higher for native ACP3 vs. ACP6) [4].
Active-site mutations (e.g., Q652L or Y751H/S753F in DEBS AT domains) intended to alter specificity paradoxically reduce catalytic efficiency rather than enhance promiscuity. For methylmalonyl-CoA, these mutations decrease kcat for transacylation by >100-fold (from 30 min⁻¹ to <0.1 min⁻¹), attributed to disrupted transition-state stabilization. Consequently, engineered AT domains often exhibit attenuated activity, limiting yields of non-natural analogs [4]. Protein-protein interactions between AT and ACP are equally crucial; non-cognate ACPs impede transfer efficiency due to suboptimal docking geometries [2] [4].
Table 2: Kinetic Parameters of Acyltransferase Domains in Extender Unit Selection
Substrate | kcat (min⁻¹) | Km (μM) | kcat/Km (min⁻¹·μM⁻¹) | Specificity vs. Malonyl-CoA |
---|---|---|---|---|
Methylmalonyl-CoA | 30 | 1.2 | 25.0 | 30-fold higher |
Malonyl-CoA | 0.9 | 30.0 | 0.03 | Reference |
The C5 and C2 methyl branches in 3-hydroxy-2,5-dimethylhexanoic acid originate from methylmalonyl-CoA and ethylmalonyl-CoA extender units, respectively. Methylmalonyl-CoA is incorporated by AT domains during chain elongation, introducing a methyl side chain at C2. Ethylmalonyl-CoA utilization, though less common, would generate an ethyl branch at C5, but experimental data confirm methylmalonyl-CoA as the primary extender for this position [2] [6]. Methylmalonyl-CoA itself derives from metabolic precursors like succinyl-CoA (via methylmalonyl-CoA mutase) or propionyl-CoA (via propionyl-CoA carboxylase) [6].
Engineered PKSs can incorporate alternative extenders (e.g., ethylmalonyl-CoA or methoxymalonyl-CoA) to generate structural analogs. For example, supplementing cultures with ethylmalonyl-CoA precursors (e.g., 2-butyryl-CoA) redirects biosynthesis toward 3-hydroxy-2-methyl-5-ethylhexanoic acid. However, extender promiscuity is constrained by AT domain specificity and competing hydrolysis. AT domains hydrolyze non-cognate extenders (e.g., malonyl-CoA) at rates 200-fold slower than methylmalonyl-CoA, but transacylation efficiency remains low due to poor acyl-enzyme formation [4] [6]. Chemodiversification is further achievable through starter unit flexibility. Isobutyryl-CoA loading (yielding C2-methyl) combined with methylmalonyl-CoA extension (yielding C5-methyl) directly generates 3-hydroxy-2,5-dimethylhexanoic acid, while alternate starters like isovaleryl-CoA produce 3-hydroxy-4-methyl-2,5-dimethylhexanoic acid variants [6] [10].
Table 3: Extender Units and Their Contributions to Polyketide Structure
Extender Unit | Structure Added | AT Domain Specificity | Competing Hydrolysis Rate |
---|---|---|---|
Methylmalonyl-CoA | ‒CH(CH₃)‒ | High (kcat/Km = 25.0 min⁻¹·μM⁻¹) | 2 min⁻¹ |
Malonyl-CoA | ‒CH₂‒ | Low (kcat/Km = 0.03 min⁻¹·μM⁻¹) | 0.8 min⁻¹ |
Ethylmalonyl-CoA | ‒CH(CH₂CH₃)‒ | Variable (engineered systems) | Not reported |
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